
Furan, 2,5-dimethyl-3-(thiofuroyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,5-dimethyl-3-(thiofuroyl)- is a heterocyclic compound with the molecular formula C₁₁H₁₀O₃S. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a thiofuroyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 2,5-dimethyl-3-(thiofuroyl)-furan, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its simplicity and efficiency. Additionally, the cyclization of allenyl ketones and the use of gold-catalyzed cyclizations have been reported as effective methods for synthesizing furan derivatives .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. For example, the conversion of fructose to 2,5-dimethylfuran involves a catalytic biomass-to-liquid process, which can be adapted for the production of other furan derivatives .
Chemical Reactions Analysis
Types of Reactions: Furan, 2,5-dimethyl-3-(thiofuroyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its partial aromatic character, it behaves similarly to enol ethers and can undergo hydrolysis to form 1,4-diketones .
Common Reagents and Conditions: Common reagents used in the reactions of furan derivatives include nitric acid for oxidation and mild bases such as triethylamine for elimination reactions . Catalysts like palladium and gold are also employed in cyclization reactions to form substituted furans .
Major Products: The major products formed from the reactions of furan, 2,5-dimethyl-3-(thiofuroyl)- include various substituted furans and diketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furan, 2,5-dimethyl-3-(thiofuroyl)- has several scientific research applications. It is used as a biofuel, a biomarker for smoking, and a pharmaceutical intermediate . Additionally, it is employed in organic synthesis for the derivatization of carbonyl-containing compounds to their oximes . Its singlet oxygen scavenging ability makes it useful for the determination of singlet oxygen in natural waters .
Mechanism of Action
The mechanism of action of furan, 2,5-dimethyl-3-(thiofuroyl)- involves its ability to act as a scavenger for singlet oxygen. This property is exploited in the determination of singlet oxygen through a Diels-Alder reaction followed by hydrolysis, leading to the formation of diacetylethylene and hydrogen peroxide as products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to furan, 2,5-dimethyl-3-(thiofuroyl)- include other sulfur-substituted furan derivatives such as 2-methyl-3-furanthiol and methyl thiofuroate . These compounds share structural similarities and are often used as flavoring agents in the food industry .
Uniqueness: What sets furan, 2,5-dimethyl-3-(thiofuroyl)- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
101833-04-9 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(furan-2-yl)methanethione |
InChI |
InChI=1S/C11H10O2S/c1-7-6-9(8(2)13-7)11(14)10-4-3-5-12-10/h3-6H,1-2H3 |
InChI Key |
XXLAHGKYYUTSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=S)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
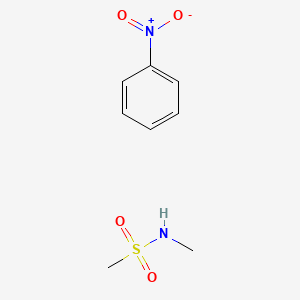
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
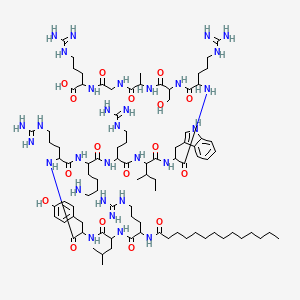

![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)
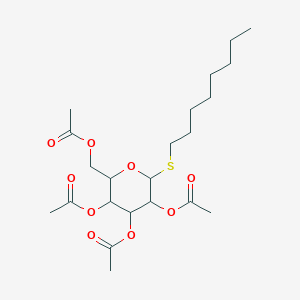
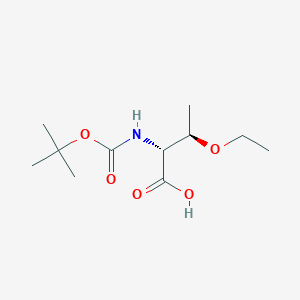
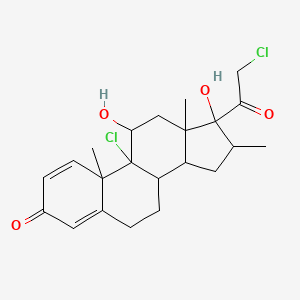
![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B13398075.png)
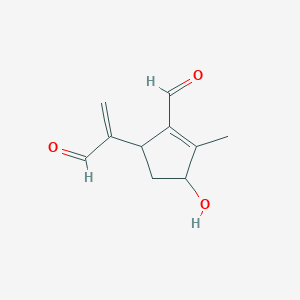
![1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide](/img/structure/B13398103.png)
